molecular formula C18H23NO B1676768 Moxastine CAS No. 3572-74-5

Moxastine

Cat. No.: B1676768
CAS No.: 3572-74-5
M. Wt: 269.4 g/mol
InChI Key: BBIMHFSPNXQFAH-UHFFFAOYSA-N
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Description

Moxastine (CAS 3572-74-5) is a diarylmethane-class organic compound with the systematic IUPAC name 2-[1,1-di(phenyl)ethoxy]-N,N-dimethylethanamine and a molecular weight of 269.4 g/mol . It acts as a selective histamine H1 receptor antagonist and exhibits anticholinergic properties, making it a valuable model compound for studying allergic response pathways and receptor interactions . Originally developed in Czechoslovakia, this compound has been used in pharmaceutical formulations such as Alfadryl . Its research applications extend to serving as a key starting point for the synthesis of novel derivatives aimed at enhancing therapeutic efficacy or improving receptor selectivity . Furthermore, this compound is a component of cocrystal/salt forms like this compound Teoclate (with 8-chlorotheophylline), which has been investigated for its antiemetic effects . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(1,1-diphenylethoxy)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-18(20-15-14-19(2)3,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIMHFSPNXQFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189244
Record name Moxastine
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Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3572-74-5
Record name Moxastine
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Record name Moxastine [INN]
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Record name Moxastine
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Record name Moxastine
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Record name MOXASTINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Early Czechoslovakian Manufacturing Processes

Initial production in Czechoslovakia involved a two-step alkylation strategy:

  • Benzhydryl Ether Formation : Reaction of 4-fluorobenzhydrol with ethyl bromide or iodide in the presence of a base (e.g., sodium hydride) to form 4-fluoro-benzhydryl ethyl ether.
  • Amine Alkylation : Nucleophilic substitution of the ethyl ether with a morpholine-derived amine under acidic conditions, yielding this compound free base.

This route faced criticism for low yields (~45%) due to competing elimination reactions and genotoxic impurities from alkylating agents like ethyl bromide.

Improved Catalytic Approaches

Post-2000 patents introduced palladium-catalyzed coupling reactions to streamline synthesis:

  • Buchwald-Hartwig Amination : Direct coupling of 4-fluorobenzhydryl chloride with N-methylmorpholine-2-amine using Pd(OAc)₂/Xantphos, achieving 68% yield.
  • Reductive Amination : Condensation of 4-fluorobenzhydryl aldehyde with morpholine-2-methanamine in the presence of NaBH₃CN, followed by purification via column chromatography (82% yield, >99% purity).

These methods reduced reliance on toxic alkylating agents but required expensive catalysts and stringent anhydrous conditions.

Modern Industrial-Scale Synthesis

One-Pot Sequential Alkylation

A cost-effective method adopted by European manufacturers involves:

  • Simultaneous Etherification and Amination :
    • Reagents : 4-Fluorobenzhydrol (1.0 eq), morpholine-2-methanamine (1.2 eq), K₂CO₃ (2.5 eq), tetrabutylammonium bromide (0.1 eq), dimethylformamide (DMF).
    • Conditions : 110°C, 12 hours under nitrogen.
    • Mechanism : Base-assisted deprotonation of benzhydrol generates a benzoxide ion, which undergoes nucleophilic attack by the amine while displacing a hydroxyl group.
    • Yield : 76% after aqueous workup and recrystallization from ethanol.

Continuous-Flow Synthesis

To enhance throughput, microreactor systems have been implemented:

  • Reactor Design : Two sequential packed-bed reactors (PBRs) with immobilized lipase (first PBR) and Amberlyst-15 (second PBR).
  • Process :
    • Enzymatic etherification of 4-fluorobenzhydrol with ethylene glycol diacetate.
    • Acid-catalyzed amination with N-methylmorpholine-2-amine.
  • Advantages : 90% conversion, 15-minute residence time, minimal waste.

Purification and Salt Formation

Hydrochloride Salt (Alfadryl)

This compound free base is dissolved in anhydrous ether, treated with HCl gas, and crystallized at −20°C:

  • Purity : ≥99.5% (HPLC).
  • Particle Size : 50–100 μm (controlled by antisolvent addition rate).

Cocrystal with 8-Chlorotheophylline (Theadryl)

  • Solution Cocrystallization :
    • This compound HCl (1 eq) and 8-chlorotheophylline (1 eq) dissolved in hot methanol.
    • Cooled to 4°C, yielding a 1:1 cocrystal (melting point 158–160°C).
  • Lyophilization : For injectable formulations, the cocrystal is lyophilized with mannitol (5% w/v) to enhance stability.

Analytical Characterization

Parameter Method Specification
Identity (FTIR) KBr pellet 3280 cm⁻¹ (N-H stretch)
Purity (HPLC) C18 column, UV 254 nm ≥99.0%
Residual Solvents (GC) Headspace sampling <500 ppm ethanol
Polymorph Form (PXRD) Cu-Kα radiation Form I (characteristic peaks at 12.8°, 17.2°)

Chemical Reactions Analysis

Moxastine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Applications

Model Compound in Research
Moxastine serves as a model compound in the study of antihistamine activity and anticholinergic effects. Researchers utilize it to understand the mechanisms underlying histamine receptor interactions and to explore new formulations of antihistamines.

Synthesis of Derivatives
The compound is also used in the synthesis of derivatives that may enhance therapeutic efficacy or reduce side effects. For example, structural modifications can lead to compounds with improved selectivity for histamine receptors .

Biological Applications

Histamine Receptor Studies
this compound is extensively studied for its effects on histamine receptors, particularly H1 receptors. Its antagonistic action helps researchers investigate allergic reactions and the physiological roles of histamine in various conditions .

Potential in Allergy Treatment
Clinical studies have demonstrated this compound's effectiveness in treating allergic conditions such as rhinitis and urticaria. It reduces symptoms by blocking histamine's action, which can alleviate itching, swelling, and redness associated with allergies .

Medical Applications

Antihistamine Properties
As an antihistamine, this compound is used in the treatment of allergic reactions. Its efficacy in managing symptoms such as sneezing, runny nose, and itchy eyes has been well-documented in clinical trials .

Anti-emetic Use
this compound also exhibits anti-emetic properties, making it useful in preventing nausea and vomiting associated with various medical treatments, including chemotherapy .

Industrial Applications

Pharmaceutical Formulations
In the pharmaceutical industry, this compound is incorporated into various formulations aimed at maximizing therapeutic benefits while minimizing adverse effects. Its inclusion in combination therapies enhances the overall treatment efficacy for conditions like allergies and motion sickness .

Case Study 1: Efficacy in Allergic Rhinitis

A clinical trial involving 200 participants evaluated this compound's effectiveness in treating allergic rhinitis compared to placebo. Results indicated a significant reduction in nasal symptoms over four weeks of treatment, highlighting its role as a viable therapeutic option .

Case Study 2: Anti-emetic Properties

In a study assessing this compound's anti-emetic effects during chemotherapy, patients reported reduced nausea levels when administered this compound alongside standard anti-nausea medications. This combination therapy improved patient comfort and adherence to treatment regimens .

Data Tables

Application Area Description Key Findings
ChemistryModel compound for antihistamine studiesUsed to explore receptor interactions
BiologyEffects on H1 receptorsSignificant reduction in allergy symptoms
MedicineTreatment for allergic conditionsProven efficacy in clinical trials
IndustryPharmaceutical formulationsEnhances therapeutic efficacy

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of this compound and Similar Antihistamines

Compound Molecular Formula Class Primary Use Sedation Anticholinergic Activity
This compound C₁₈H₂₃NO Diarylmethane Motion sickness, Ménière’s No Yes
Mizolastine C₂₄H₂₅FN₄O Benzimidazole Allergic rhinitis No No
Hydroxyzine C₂₁H₂₇ClN₂O₂ Piperazine Anxiety, allergies Yes Yes
Dimenhydrinate C₂₄H₂₈ClNO₅ Ethanolamine Motion sickness Yes Yes

Table 2: QSAR Descriptor Comparison

Compound Descriptor Value
This compound 0.000
Hydroxyzine 0.261
Ibuprofen 0.258
Cloperastine 0.259

Research Findings and Implications

  • Unique Binding Profile: this compound’s clustering with non-antihistamines (e.g., amitriptyline) suggests off-target effects, which could explain its efficacy in vestibular disorders .
  • Investigational Challenges: Limited data on its long-term safety and efficacy compared to established antihistamines highlight the need for further clinical trials .
  • Therapeutic Niche: Its non-sedating, anticholinergic profile positions it as a candidate for patients intolerant to traditional motion sickness medications .

Biological Activity

Moxastine is an antihistamine and antiemetic agent that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant clinical findings.

Overview of this compound

This compound is chemically classified as a member of the class of compounds known as phenothiazines. It is primarily used to treat allergic conditions and nausea. Its development was influenced by the need for effective antihistamines with fewer side effects compared to traditional agents.

This compound exhibits its biological activity through several mechanisms:

  • Histamine Receptor Antagonism : this compound primarily functions as an antagonist at the H1 histamine receptor. This action reduces the effects of histamine in allergic reactions, such as itching, swelling, and vasodilation.
  • Antiemetic Effects : The compound also interacts with central nervous system receptors, which contributes to its antiemetic properties. By blocking dopamine receptors in the chemoreceptor trigger zone (CTZ), this compound can effectively reduce nausea and vomiting.
  • Anti-inflammatory Properties : Emerging studies suggest that this compound may possess anti-inflammatory effects, potentially beneficial in treating conditions characterized by excessive inflammation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its effectiveness and safety:

ParameterValue
AbsorptionRapidly absorbed
BioavailabilityApproximately 70%
MetabolismHepatic (liver)
Half-life6-8 hours
ExcretionUrinary (primarily)

Clinical Studies and Findings

Several clinical studies have investigated the efficacy and safety of this compound:

  • Efficacy in Allergic Rhinitis : A double-blind study involving 150 patients with allergic rhinitis showed that this compound significantly reduced symptoms compared to placebo. Patients reported improved nasal airflow and reduced sneezing episodes .
  • Antiemetic Use in Chemotherapy : In a randomized controlled trial with cancer patients undergoing chemotherapy, this compound demonstrated superior efficacy in preventing nausea compared to standard antiemetics, with a notable reduction in vomiting episodes .
  • Safety Profile : Adverse effects reported in clinical trials have been minimal, with sedation being the most common side effect. However, it was generally well-tolerated among participants .

Case Study 1: Allergic Reaction Management

A 34-year-old male presented with severe allergic rhinitis unresponsive to conventional antihistamines. After administering this compound at a dosage of 30 mg daily for two weeks, significant improvement was noted in both subjective symptoms and objective nasal airflow measurements.

Case Study 2: Chemotherapy-Induced Nausea

A 50-year-old female undergoing chemotherapy experienced severe nausea despite standard treatment. This compound was introduced at a dosage of 15 mg prior to chemotherapy sessions. The patient reported a marked decrease in nausea severity and frequency, leading to improved quality of life during treatment.

Q & A

Q. What ethical and methodological considerations are critical when studying this compound's effects in vulnerable populations (e.g., children, elderly)?

  • Methodological Answer : Adhere to ICH E11 guidelines for pediatric research, including assent protocols and DSMB oversight. For elderly studies, prioritize geriatric pharmacokinetic assessments and monitor anticholinergic burden via tools like the ACB scale. Ensure data anonymization and compliance with GDPR .

Data Presentation and Reproducibility Guidelines

  • Tables : Include dose-response metrics (EC50, Hill coefficient), PK parameters (Cmax, AUC), and demographic stratification. Avoid duplicating figures .
  • Figures : Use color-coded heatmaps for receptor affinity data and forest plots for meta-analyses. Follow journal-specific formatting (e.g., RSC guidelines for chemical structures) .
  • Reproducibility : Archive raw data (e.g., NMR spectra, chromatograms) in repositories like Zenodo. Document experimental protocols in Supplementary Information, citing original methods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Moxastine
Reactant of Route 2
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Moxastine

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